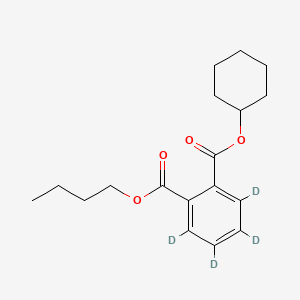

Cyclohexyl Butyl Phthalate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl cyclohexyl phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of butyl cyclohexyl phthalate, a phthalate ester commonly used as a plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl cyclohexyl phthalate-d4 involves the esterification of phthalic anhydride with butanol and cyclohexanol in the presence of a deuterium source. The reaction typically occurs under acidic conditions to facilitate the esterification process. The deuterium atoms are introduced during the synthesis of the alcohols, which are then used in the esterification reaction .

Industrial Production Methods

Industrial production of butyl cyclohexyl phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butyl cyclohexyl phthalate-d4 undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phthalic acid and the corresponding alcohols.

Oxidation: It can be oxidized to form phthalic anhydride and other oxidation products.

Reduction: It can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Hydrolysis: Phthalic acid, butanol, and cyclohexanol.

Oxidation: Phthalic anhydride and other oxidation products.

Reduction: Butanol and cyclohexanol.

Scientific Research Applications

Analytical Chemistry

Cyclohexyl Butyl Phthalate-d4 serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature enhances the sensitivity and accuracy of analytical methods by providing a reference point for quantifying other compounds in complex mixtures. The use of deuterated compounds allows for better differentiation between signals in NMR spectroscopy due to the differences in chemical shifts between hydrogen and deuterium.

Environmental Studies

Phthalates, including this compound, are often studied for their environmental impact and potential toxicity. Research indicates that phthalates can migrate from consumer products into the environment, raising concerns about their endocrine-disrupting capabilities. This compound can be used to trace the pathways of phthalate exposure in environmental samples, aiding in the assessment of ecological risks associated with phthalate contamination .

Toxicological Research

Studies involving this compound focus on understanding its toxicological profile. Research has shown that related compounds can exhibit reproductive and developmental toxicity. For instance, dicyclohexyl phthalate (a structural analog) has been linked to adverse effects on reproductive organs and developmental anomalies in animal models . Using this compound in toxicological studies allows researchers to investigate these effects while controlling for variables introduced by non-deuterated forms.

Case Study 1: Phthalates in Consumer Products

A comprehensive study assessed the migration of phthalates from consumer products into food packaging materials. This compound was utilized as a tracer to quantify the extent of migration under various conditions (temperature, time). Results indicated significant migration levels that could pose health risks, emphasizing the need for stringent regulations on phthalate usage in food-related applications .

Case Study 2: Endocrine Disruption Assessment

In a controlled laboratory setting, researchers examined the endocrine-disrupting potential of several phthalates using this compound as a standard reference compound. The study revealed that exposure to certain concentrations led to alterations in hormone levels and reproductive health markers in test subjects. This highlights the compound's relevance in understanding endocrine disruption mechanisms associated with phthalates .

Mechanism of Action

The mechanism of action of butyl cyclohexyl phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by esterases to form monoesters, which can then undergo further metabolism. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, making it a valuable tool in drug development and toxicological studies .

Comparison with Similar Compounds

Similar Compounds

Butyl cyclohexyl phthalate: The non-deuterated version of butyl cyclohexyl phthalate-d4.

Diethyl phthalate: Another phthalate ester used as a plasticizer.

Dibutyl phthalate: Commonly used in personal care products and as a plasticizer.

Uniqueness

Butyl cyclohexyl phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, making it a valuable tool in scientific research .

Biological Activity

Cyclohexyl Butyl Phthalate-d4 (CBP-d4) is a deuterated derivative of Butyl Cyclohexyl Phthalate (BCP), a compound commonly used in various industrial applications, including personal care products and plasticizers. Understanding the biological activity of CBP-d4 is crucial due to its potential implications for human health and environmental safety.

- Chemical Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- CAS Number : 84-64-0

1. Cytotoxicity and Genotoxicity

Research indicates that BCP exhibits significant cytotoxic effects. In vitro studies using L929 mouse fibroblast cells showed that BCP inhibited cell proliferation in a concentration-dependent manner, with an IC50 value of 0.29 µg/mL . Genotoxicity assessments revealed that BCP demonstrated mutagenic activity in the Ames test, particularly in the presence of metabolic activation (S9 mix), indicating its potential as a secondary mutagenic substance even at low concentrations .

3. Endocrine Disruption

Phthalates are known endocrine disruptors, which can interfere with hormone function. Evidence suggests that exposure to phthalates may lead to altered testosterone levels and reproductive organ development in males . The implications of CBP-d4 as an endocrine disruptor warrant further investigation.

Table 1: Summary of Biological Activities of CBP-d4

Case Studies

-

Cytotoxic Effects on Mammalian Cells :

A study conducted on L929 cells demonstrated that exposure to varying concentrations of BCP resulted in significant cytotoxic effects, indicating the need for careful handling and regulation of phthalate compounds in consumer products. -

Reproductive Toxicity Assessment :

Animal studies evaluating the reproductive toxicity of DBP have shown consistent results regarding developmental abnormalities, suggesting that similar outcomes could be anticipated with CBP-d4 due to their structural similarities.

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D |

InChI Key |

BHKLONWXRPJNAE-CXRURWBMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H] |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.